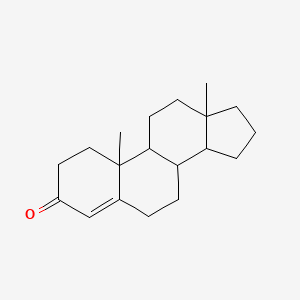
Thiazolidine, 3-(4-(3,5-dichloro-2-pyridyl)thiobutyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolidine, 3-(4-(3,5-dichloro-2-pyridyl)thiobutyl)-, hydrochloride is a chemical compound that belongs to the class of thiazolidines. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This specific compound is characterized by the presence of a 3,5-dichloro-2-pyridyl group attached to the thiazolidine ring via a thiobutyl chain. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thiazolidine, 3-(4-(3,5-dichloro-2-pyridyl)thiobutyl)-, hydrochloride typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting cysteine or a cysteine derivative with an aldehyde or ketone.
Introduction of the 3,5-Dichloro-2-Pyridyl Group: The 3,5-dichloro-2-pyridyl group can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a thiol group.
Formation of the Thiobutyl Chain: The thiobutyl chain can be formed by reacting the thiazolidine derivative with a butyl halide under basic conditions.
Formation of the Hydrochloride Salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high purity and yield through purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridyl ring or the thiazolidine ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the thiazolidine or pyridyl ring.
Substitution: Various substituted pyridyl derivatives.
Applications De Recherche Scientifique
Thiazolidine, 3-(4-(3,5-dichloro-2-pyridyl)thiobutyl)-, hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition, particularly those involving thiazolidine derivatives.
Medicine: Thiazolidine derivatives have been studied for their potential therapeutic effects, including anti-inflammatory, anti-diabetic, and anti-cancer properties.
Industry: The compound can be used in the development of agrochemicals, such as pesticides or herbicides, due to its potential biological activity.
Mécanisme D'action
The mechanism of action of Thiazolidine, 3-(4-(3,5-dichloro-2-pyridyl)thiobutyl)-, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors that contain thiol groups, leading to inhibition or modulation of their activity.
Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with molecular targets.
Comparaison Avec Des Composés Similaires
- Thiazolidine, 3-(3-(3,5-dichloro-2-pyridyl)thiopropyl)-, hydrochloride
- Thiazolidine, 3-(5-(3,5-dichloro-2-pyridyl)thiopentyl)-, hydrochloride
Comparison:
- Structural Differences: The main difference lies in the length of the alkyl chain connecting the thiazolidine ring to the pyridyl group. This can affect the compound’s solubility, reactivity, and biological activity.
- Uniqueness: Thiazolidine, 3-(4-(3,5-dichloro-2-pyridyl)thiobutyl)-, hydrochloride is unique due to its specific alkyl chain length, which may confer distinct biological properties compared to its analogs.
Propriétés
Numéro CAS |
41956-53-0 |
|---|---|
Formule moléculaire |
C12H17Cl3N2S2 |
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
3-[4-(3,5-dichloropyridin-2-yl)sulfanylbutyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C12H16Cl2N2S2.ClH/c13-10-7-11(14)12(15-8-10)18-5-2-1-3-16-4-6-17-9-16;/h7-8H,1-6,9H2;1H |
Clé InChI |
PDVQJRZXKZSVMU-UHFFFAOYSA-N |
SMILES canonique |
C1CSCN1CCCCSC2=C(C=C(C=N2)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one](/img/structure/B11994957.png)
![4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11994963.png)

![6-(1-azepanyl)-4-(4-benzhydryl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11994967.png)
![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11994971.png)
![N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}hexanamide](/img/structure/B11994979.png)
![7-(2-chlorobenzyl)-8-[(2,3-dihydroxypropyl)sulfanyl]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11994984.png)
![(2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11994986.png)





![1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995022.png)
